molecular formula C10H11NO5 B056754 4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile CAS No. 120085-65-6

4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile

Cat. No. B056754
CAS RN: 120085-65-6
M. Wt: 225.2 g/mol
InChI Key: KMXDTKJIUISDND-VHSXEESVSA-N
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Description

4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile is a significant compound with potential in the development of drugs targeting various diseases. It can specifically interact with certain receptors or enzymes, aiding in the research of illnesses like cancer or inflammation .


Synthesis Analysis

The synthesis of this compound involves glycosylation of racemic and optically active α-hydroxy β-lactams by reaction with a few glycal derivatives in the presence of catalytic amounts of iodine, providing stereospecific formation of α-glycosides .

Scientific Research Applications

Drug Development

The compound exhibits potential in the development of drugs targeting various diseases . Its chemical properties allow it to specifically interact with certain receptors or enzymes, which could aid in the research of illnesses like cancer or inflammation .

Synthesis of Oligosaccharides

This compound is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides have numerous applications in the field of medicine and biology, including acting as prebiotics, cell signaling, and in the development of vaccines.

Chemical Research

The compound is used in chemical research due to its unique structure and reactivity . It can be used to study reaction mechanisms and develop new synthetic methodologies.

Future Directions

The compound exhibits potential in the development of drugs targeting various diseases, indicating its significance in future research and drug development .

properties

IUPAC Name

[(3R,4S)-4-acetyloxy-6-cyano-3,4-dihydro-2H-pyran-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-6(12)15-9-3-8(4-11)14-5-10(9)16-7(2)13/h3,9-10H,5H2,1-2H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXDTKJIUISDND-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(=CC1OC(=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1COC(=C[C@@H]1OC(=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Di-O-acetyl-2,6-anhydro-3-deoxy-D-erythro-hex-2-enononitrile

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